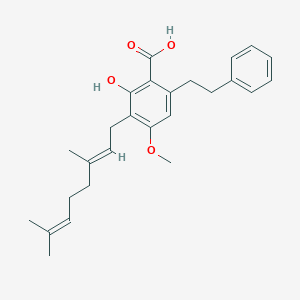

Amorfrutin B

描述

Amorfrutin B is a natural compound that acts as an efficient peroxisome proliferator-activated receptor gamma (PPARγ) agonist with potent glucose-lowering properties . It has been identified as a selective modulator of the PPARγ receptor, which has recently been recognized as an effective neuroprotective compound that protects brain neurons from hypoxic and ischemic damage .

Synthesis Analysis

This compound has been synthesized from amorfrutin A ethyl ester through a seven-step sequence involving the Johnson–Claisen rearrangement . Other studies have reported the synthesis of this compound through a unified method from a common precursor prepared using a polyketide aromatization reaction .Molecular Structure Analysis

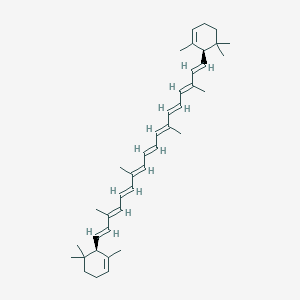

The molecular structure of this compound is C26H32O4 . The geranyl side chain of this compound is responsible for its particularly high affinity to PPARγ .Chemical Reactions Analysis

The key core structures of this compound were synthesized from β-keto dioxinone esters through a magnesium (II) mediated regioselective C-acylation, palladium catalyzed decarboxylative allylic rearrangement, and dehydrative cyclization .科学研究应用

抗缺氧和缺血神经保护

Amorfrutin B已被确定为一种有效的神经保护化合物,可保护脑神经元免受缺氧和缺血损伤 . 它防止缺氧/缺血诱导的神经元凋亡,体现在线粒体膜电位的丧失、异染色质灶形成以及特定基因和蛋白质的表达 .

2. 凋亡和自噬过程的抑制 this compound通过基因甲基化和miRNA依赖性调节抑制凋亡和自噬过程 . 除了抗凋亡的BCL2表达增加外,所有研究的凋亡相关因子的表达在缺氧和缺血期间响应this compound均下降 .

基因甲基化的调节

this compound影响促凋亡Bax基因的甲基化速率,该速率与蛋白质水平呈负相关 . 这解释了由于Bax过度甲基化导致的BAX/BCL2比率下降 .

PPARγ受体的调节

this compound是PPARγ受体的选择性调节剂 . 它促进线粒体完整性,能够抑制活性氧 (ROS) 活性和ROS介导的DNA损伤

作用机制

Target of Action

Amorfrutin B is a selective modulator of the Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) . PPARγ plays a pivotal role in glucose and lipid homeostasis , and it’s also involved in the regulation of inflammation and mitochondrial status .

Mode of Action

This compound interacts with PPARγ in a selective manner, modulating its activity at low nanomolar concentrations . This interaction leads to the stimulation of PPARγ signaling, as evidenced by increased mRNA and/or protein levels of PPARγ and PGC1α .

Biochemical Pathways

This compound affects several biochemical pathways related to inflammation, mitochondrial function, and cell proliferation. It counteracts inflammation by downregulating IL1B/IL-1β and TNFA, while upregulating IL10/IL-10 . It also influences mitochondrial status by reversing hypoxia/ischemia-evoked effects on mitochondria-related parameters, such as mitochondrial membrane potential and BCL2/BCL2 expression . Furthermore, it controls the proliferation potential of microglia .

Pharmacokinetics

It’s known that in insulin-resistant mice, this compound considerably improved insulin sensitivity, glucose tolerance, and blood lipid variables after several days of treatment . This suggests that this compound has good bioavailability and can effectively reach its target tissues.

Result of Action

This compound has been identified as an effective neuroprotective compound that protects brain neurons from hypoxic and ischemic damage . It prevents hypoxia/ischemia-induced neuronal apoptosis and inhibits autophagy . It also compromises hypoxia/ischemia-induced activation of human microglia in a PPARγ-dependent manner . These actions result in increased neuronal viability and reduced neurodegeneration .

Action Environment

This compound’s action is influenced by hypoxic/ischemic conditions. It has been shown to be effective in cellular models of stroke and perinatal asphyxia . Its neuroprotective effects have been demonstrated in human microglia subjected to hypoxia/ischemia , and in mouse brain neurons under similar conditions .

属性

IUPAC Name |

3-[(2E)-3,7-dimethylocta-2,6-dienyl]-2-hydroxy-4-methoxy-6-(2-phenylethyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H32O4/c1-18(2)9-8-10-19(3)13-16-22-23(30-4)17-21(24(25(22)27)26(28)29)15-14-20-11-6-5-7-12-20/h5-7,9,11-13,17,27H,8,10,14-16H2,1-4H3,(H,28,29)/b19-13+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKNIJLWIVUCTHW-CPNJWEJPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC(=CCC1=C(C=C(C(=C1O)C(=O)O)CCC2=CC=CC=C2)OC)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCC/C(=C/CC1=C(C=C(C(=C1O)C(=O)O)CCC2=CC=CC=C2)OC)/C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H32O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

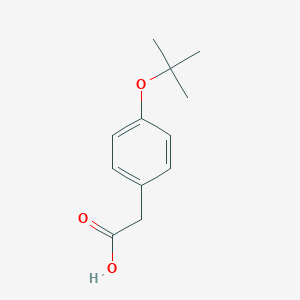

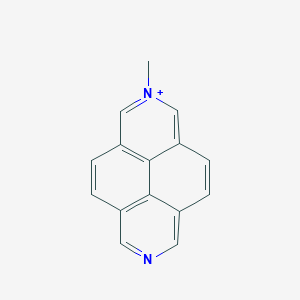

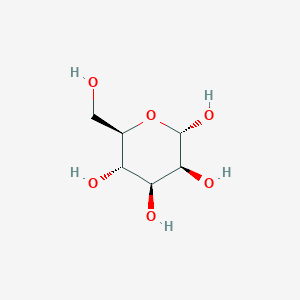

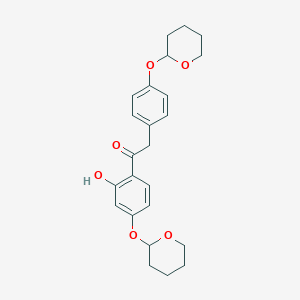

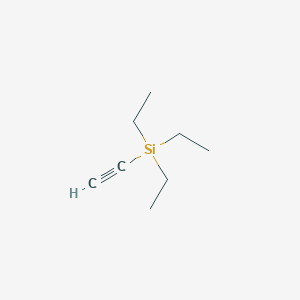

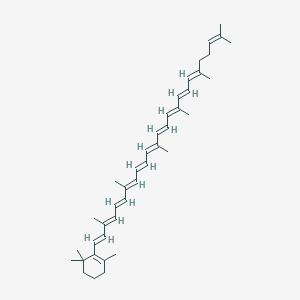

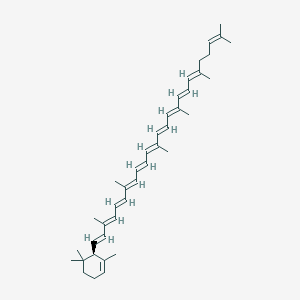

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-methylphosphoryl] phosphono hydrogen phosphate](/img/structure/B162418.png)